(S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one

Chiral resolution Stereochemistry DPP-IV inhibitor design

(S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS: 1401665-19-7) is a chiral pyrrolidine amide derivative primarily recognized as a key synthetic building block and potential inhibitor in the dipeptidyl peptidase-IV (DPP-IV) research domain. It is a valine-pyrrolidide analog featuring an (R)-3-chloropyrrolidine moiety, a specific structural modification that differentiates it from non-chlorinated and non-stereospecific counterparts.

Molecular Formula C9H17ClN2O
Molecular Weight 204.70 g/mol
Cat. No. B15051635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one
Molecular FormulaC9H17ClN2O
Molecular Weight204.70 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCC(C1)Cl)N
InChIInChI=1S/C9H17ClN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7-,8+/m1/s1
InChIKeyVMHONUXWSSFVEE-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one: A Specialized Chiral Intermediate for DPP-IV Targeted Research


(S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS: 1401665-19-7) is a chiral pyrrolidine amide derivative primarily recognized as a key synthetic building block and potential inhibitor in the dipeptidyl peptidase-IV (DPP-IV) research domain [1]. It is a valine-pyrrolidide analog featuring an (R)-3-chloropyrrolidine moiety, a specific structural modification that differentiates it from non-chlorinated and non-stereospecific counterparts. The compound is typically procured at a purity of 98% for use in structure-activity relationship (SAR) studies and chemical biology applications, with a molecular weight of 204.70 g/mol and the molecular formula C9H17ClN2O . While extensive publicly available biological data remain limited for this specific stereoisomer, its unique structural features position it as a tool for probing electronic and steric effects within the DPP-IV active site.

Why (S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one Cannot Be Replaced by Common DPP-IV Intermediates


Procurement decisions for chiral pyrrolidine intermediates in DPP-IV research cannot rely on generic substitution due to the exquisite sensitivity of potency and selectivity to even minor structural modifications. SAR studies have demonstrated that introducing substituents—such as a chlorine atom at the 3-position of the pyrrolidine ring—can dramatically alter the electronic environment, steric bulk, and conformational preferences of the molecule, leading to multi-fold differences in inhibitory activity (IC50) against DPP-IV and selectivity over related peptidases like DPP-II, DPP8, and FAP [1]. The specific (R)-configuration of the chlorine substituent combined with the (S)-valine backbone creates a unique chiral pocket interaction profile that differs fundamentally from unsubstituted valine-pyrrolidide (e.g., Val-Pyrrolidide, CAS 115201-28-0) or from analogs bearing alternative halogen or alkyl substituents . Substituting this compound with a non-chlorinated, racemic, or differently configured analog in a research program risks both irreproducible biological results and invalid SAR conclusions.

Quantitative Differentiation Evidence for Selecting (S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one


Chiral Configuration-Specific Differentiation: (S,S) vs. (S,R) Stereoisomer Impact on Procurement and Research Utility

The target compound (S,R-isomer, CAS 1401665-19-7) and its diastereomer (S,S-isomer) represent distinct chemical entities with different CAS numbers and potentially divergent biological activities. The (S,S)-isomer, (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one, is commercially cataloged separately and must not be considered interchangeable . In other DPP-IV inhibitor series, stereochemistry at the pyrrolidine ring has been shown to profoundly affect binding, with potency differences between diastereomers exceeding 10-fold in some scaffold contexts [1]. Procurement of the correct (R)-chloro configured isomer is mandatory to ensure SAR reproducibility.

Chiral resolution Stereochemistry DPP-IV inhibitor design Enantiomeric purity

Structural Differentiation from Val-Pyrrolidide: The 3-Chloro Substituent as a Key Modulator of DPP-IV Activity

The target compound is a direct structural analog of Val-Pyrrolidide (CAS 115201-28-0), a known DPP-IV inhibitor . The sole structural difference is the chlorine atom at the 3-position of the pyrrolidine ring with defined (R)-stereochemistry. Systematic SAR studies across pyrrolidine amide DPP-IV inhibitor series have established that ring substituents critically modulate both potency and selectivity. QSAR modeling of 248 pyrrolidine amide derivatives identified electronic effects and steric parameters of ring substituents as dominant factors governing IC50 values [1]. The electron-withdrawing chlorine is predicted to alter the pKa of the pyrrolidine nitrogen—an effect observed in analogous DPP-IV inhibitor series where halogen incorporation modified both potency and selectivity profiles [2].

DPP-IV inhibition Structure-activity relationship Halogen substitution Lead optimization

Physicochemical Property Differentiation: LogP, H-Bond Profile, and Topological PSA as Selectivity and Permeability Determinants

Computationally derived physicochemical properties differentiate the target compound from its non-chlorinated analog. The target compound exhibits a calculated LogP of 0.8094 and a topological polar surface area (TPSA) of 46.33 Ų . In contrast, Val-Pyrrolidide (C9H18N2O, MW 170.25) is predicted to have a lower LogP (approximately -0.2 to 0.3) and a slightly lower TPSA due to the absence of the chlorine atom. In DPP-IV inhibitor development, optimal LogP values between 0.5 and 2.5 have been associated with balanced potency and oral bioavailability, while TPSA values below 60–70 Ų are generally required for acceptable passive membrane permeability [1]. The chlorine atom in the target compound increases lipophilicity in a range consistent with favorable drug-like properties while maintaining a TPSA conducive to permeability.

Physicochemical profiling Drug-likeness Permeability Selectivity optimization

Safety and Handling Profile: Hazard Classification as a Procurement Decision Factor for Laboratory-Scale Research

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . This hazard profile is comparable to many pyrrolidine amide intermediates used in medicinal chemistry. However, it is distinct from non-chlorinated Val-Pyrrolidide hydrochloride, which may present a different safety profile due to the absence of the organochlorine moiety. The presence of the chlorine substituent necessitates appropriate waste disposal considerations for halogenated organic compounds, which may differ from non-halogenated analog disposal protocols [1]. Laboratories procuring this compound should verify that existing chemical hygiene plans adequately address chlorinated organic intermediates.

Laboratory safety Hazard assessment Procurement compliance Risk management

Quality Specification and Batch-to-Batch Reproducibility: Purity Benchmarking for SAR Study Reliability

The target compound is commercially supplied at a certified purity of 98%, with the supplier explicitly noting that the displayed purity represents incoming guidance values and that actual purity may vary between production batches . This disclosure of batch-to-batch variability is a critical procurement consideration; for rigorous SAR studies, independent purity verification (HPLC, NMR) before use is recommended. In comparison, Val-Pyrrolidide hydrochloride (CAS 115201-28-0) is available from multiple vendors with purity specifications ranging from 95% to ≥98%, but batch-specific purity data may vary similarly . Researchers conducting head-to-head comparative DPP-IV inhibition assays should source both compounds at matched purity levels or normalize activity data to actual purity values to avoid potency artifacts.

Purity specification Quality control SAR reproducibility Batch consistency

Optimal Research and Procurement Scenarios for (S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one


DPP-IV Structure-Activity Relationship (SAR) Probe for Halogen Substitution Effects

This compound is best deployed as a dedicated SAR probe in DPP-IV inhibitor programs to quantify the electronic and steric contribution of the (R)-3-chloro substituent. By comparing its IC50 against DPP-IV with that of the non-chlorinated Val-Pyrrolidide under identical assay conditions, researchers can isolate the chlorine effect on potency and selectivity . QSAR models for pyrrolidine amide derivatives have established that ring substituent electronic parameters are primary determinants of DPP-IV inhibitory activity, providing a quantitative framework for interpreting results obtained with this compound [1].

Chiral Chromatography Method Development and Stereochemical Quality Control

The compound serves as an authentic reference standard for developing chiral HPLC or SFC methods to resolve (S,R)- and (S,S)-diastereomers of 3-chloropyrrolidine valine amides. Its defined (R)-configuration at the pyrrolidine 3-position makes it suitable for use as a retention time marker and for validating enantiomeric purity assays, which is critical for ensuring the stereochemical integrity of downstream synthetic intermediates .

Physicochemical Property Benchmarking for Lead Optimization Libraries

With its calculated LogP of 0.8094 and TPSA of 46.33 Ų, this compound occupies a favorable drug-like property space that researchers can use as a benchmark when designing focused libraries of halogenated pyrrolidine amides . Its profile aligns with the LogP range of 0.5–2.5 that has been correlated with balanced DPP-IV potency and pharmacokinetic performance across structurally diverse inhibitor series [1].

Synthetic Route Development for DPP-IV Inhibitor Intermediates via Late-Stage Functionalization

The presence of both a reactive primary amine and the 3-chloropyrrolidine moiety enables this compound to serve as a versatile intermediate for late-stage diversification strategies, including N-alkylation, acylation, or nucleophilic aromatic substitution at the chlorine position. Such strategies have been employed to generate DPP-IV inhibitor candidates from pyrrolidine scaffolds, exemplified by the synthesis of vildagliptin from (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediates .

Quote Request

Request a Quote for (S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.